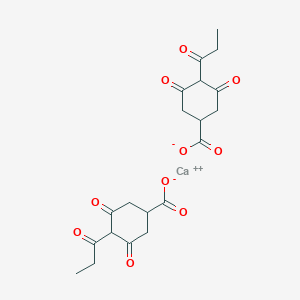
Calcium 3,5-dioxo-4-propionylcyclohexanecarboxylate
Vue d'ensemble
Description
Calcium 3,5-dioxo-4-propionylcyclohexanecarboxylate, also known as Prohexadione-Calcium, is a plant growth regulator . It has the empirical formula C10H10CaO5 and a molecular weight of 250.26 .
Synthesis Analysis
The synthesis of Prohexadione-Calcium involves the addition of 3,5-dioxo-4-propionylcyclohexanecarboxylate into a calcium acetate aqueous solution .Molecular Structure Analysis
The IUPAC name for this compound is calcium bis(3,5-dioxo-4-propanoylcyclohexane-1-carboxylate). The molecular formula is C20H22CaO10 .Chemical Reactions Analysis
Prohexadione-Calcium is known to affect plant growth by inhibiting gibberellin biosynthesis . This results in reduced shoot elongation in plants .Physical And Chemical Properties Analysis
Prohexadione-Calcium has a molecular weight of 250.26 . More detailed physical and chemical properties such as density, melting point, and boiling point are not available in the retrieved sources.Applications De Recherche Scientifique
Agricultural Applications :
- In peanut cultivation, prohexadione calcium, a derivative of Calcium 3,5-dioxo-4-propionylcyclohexanecarboxylate, has been found to retard vegetative growth and increase pod yield, quality, and overall market value (Jordan et al., 2000).
Growth Retardant in Plants :
- Structurally related growth retardants, including Calcium 3,5-dioxo-4-propionylcyclohexanecarboxylate, have shown effectiveness in inhibiting gibberellin biosynthesis, a critical process for plant growth and development (Adams et al., 1992).
Chemical Synthesis and Biological Evaluation :
- The compound has relevance in the synthesis of novel antioxidants, particularly in the dihydropyridine class, which are significant as calcium channel blockers in medical applications (Saddala & Jangampalli Adi Pradeepkiran, 2019).
Material Science Applications :
- In the field of material science, the calcium-based hybrid solids and metal-organic frameworks that involve Calcium 3,5-dioxo-4-propionylcyclohexanecarboxylate have been explored for their unique structural and fluorescent properties (Volkringer et al., 2008); (Wang et al., 2018).
Medicinal Chemistry :
- In medicinal chemistry, this compound has been involved in the synthesis of photoactivatable Ca2+ compounds, which are crucial for studying the physiological response of cells to calcium ions (Bacchi et al., 2003).
Neuroscience :
- In neuroscience research, the compound has been used to study the effects of certain toxic substances on calcium uptake in rat hippocampal neurons, providing insights into neurotoxicity and brain cell physiology (Hanneman et al., 1996).
Environmental Science :
- In environmental science, Calcium 3,5-dioxo-4-propionylcyclohexanecarboxylate has been implicated in studies examining the effects of acid rain on soybean growth, demonstrating its role in mitigating environmental stress in plants (Liang & Zhang, 2018).
Propriétés
IUPAC Name |
calcium;3,5-dioxo-4-propanoylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H12O5.Ca/c2*1-2-6(11)9-7(12)3-5(10(14)15)4-8(9)13;/h2*5,9H,2-4H2,1H3,(H,14,15);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZAPFZGSHYFGB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1C(=O)CC(CC1=O)C(=O)[O-].CCC(=O)C1C(=O)CC(CC1=O)C(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22CaO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium 3,5-dioxo-4-propionylcyclohexanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



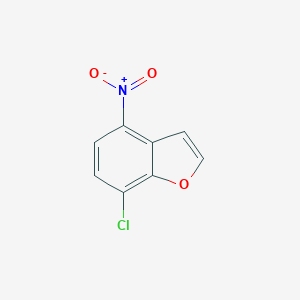
![1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B54709.png)
![1-[4-(trans-4-Heptylcyclohexyl)phenyl]-2-[trans-4-(4-isothiocyanatophenyl)cyclohexyl]ethane](/img/structure/B54710.png)
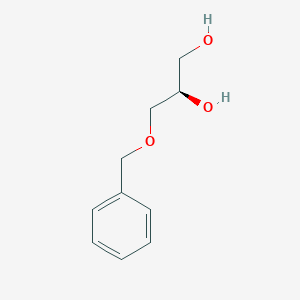

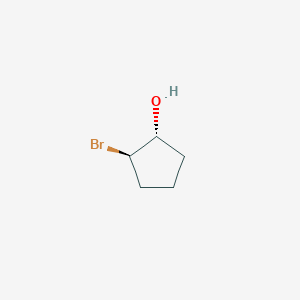

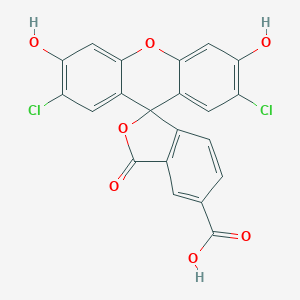
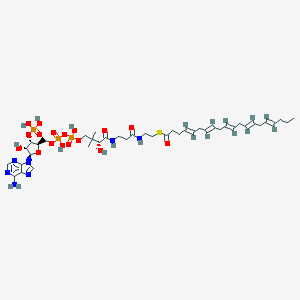
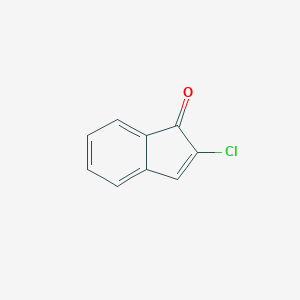
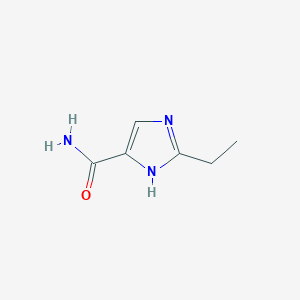

![1-Azabicyclo[2.2.2]octane-3-carboximidamide, N-hydroxy-](/img/structure/B54733.png)
![3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B54736.png)